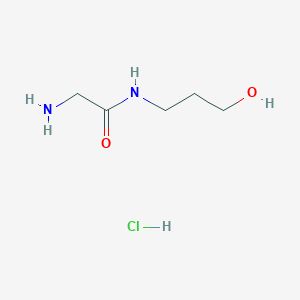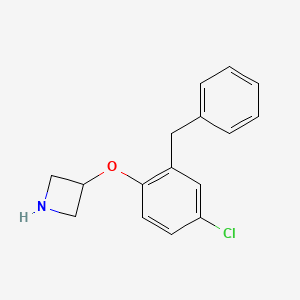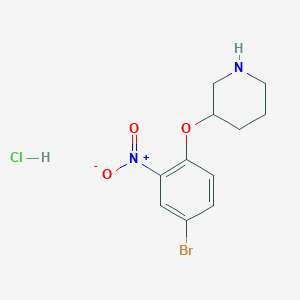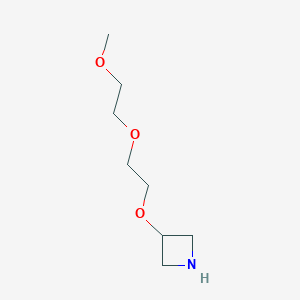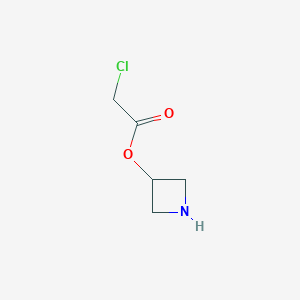
3-Azetidinyl 2-chloroacetate
Descripción general
Descripción
3-Azetidinyl 2-chloroacetate is a chemical compound with the molecular formula C5H8ClNO2 . It is a member of the azetidines family, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines, including 3-Azetidinyl 2-chloroacetate, can be synthesized through various methods. One of the most significant developments in recent years includes the invention of new [2+2] cycloaddition reactions for azetidine synthesis . Another method involves the transition-metal-free single-electron transfer reaction for the C-N σ bond cleavage of N -acylazetidines .Molecular Structure Analysis
The molecular structure of 3-Azetidinyl 2-chloroacetate consists of a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, making the ring significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines, including 3-Azetidinyl 2-chloroacetate, exhibit unique reactivity that can be triggered under appropriate reaction conditions. This reactivity is driven by the considerable ring strain inherent in the azetidine structure . For instance, photolabile coumarins with azetidinyl substitution have shown improved efficiency in photochemical processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Azetidinyl 2-chloroacetate include its molecular formula (C5H8ClNO2), average mass (149.576 Da), and monoisotopic mass (149.024353 Da) .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
3-Azetidinyl 2-chloroacetate and related azetidinones are versatile intermediates in organic synthesis, particularly in the preparation of azaheterocycles. A study by Dejaegher, Mangelinckx, and de Kimpe (2002) outlined the synthesis of 2-aryl-3,3-dichloroazetidines via reduction of corresponding azetidinones. These compounds serve as precursors for various heterocyclic structures, showing the flexibility of azetidinones in organic transformations (Dejaegher, Mangelinckx, & de Kimpe, 2002).
Antimicrobial and Antitubercular Activities
Ilango and Arunkumar (2011) synthesized novel trihydroxy benzamido azetidin-2-one derivatives and evaluated their antimicrobial and antitubercular activities. Some derivatives showed significant activity, highlighting the potential of azetidinone compounds in developing new antimicrobials (Ilango & Arunkumar, 2011).
Antidepressant and Nootropic Agents
Thomas et al. (2016) investigated the synthesis of azetidinones for their potential as antidepressant and nootropic agents. Compounds with specific substitutions demonstrated significant activity in preclinical models, suggesting the relevance of azetidinones in central nervous system drug development (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Cholesterol Inhibition
A study on bicyclic azetidin-2-ones revealed their potential as blood cholesterol inhibitors. The synthesis and biological evaluation of these compounds demonstrated their ability to inhibit cholesterol, presenting a novel approach to managing hypercholesterolemia (Salman & Magtoof, 2019).
Ring Transformation and Synthesis of Azetidinones
Research by Van Brabandt, Van Landeghem, and Kimpe (2006) explored the transformation of 2-(haloalkyl)azetidines into pyrrolidines and piperidines, showcasing the synthetic utility of azetidinones in accessing diverse heterocyclic compounds (Van Brabandt, Van Landeghem, & Kimpe, 2006).
Direcciones Futuras
Azetidines, including 3-Azetidinyl 2-chloroacetate, continue to attract major attention in organic synthesis due to their unique properties and potential applications. Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .
Propiedades
IUPAC Name |
azetidin-3-yl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c6-1-5(8)9-4-2-7-3-4/h4,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQAQBITYJTIOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl 2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525195.png)
![2-Amino-N-[3-(dimethylamino)propyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525197.png)
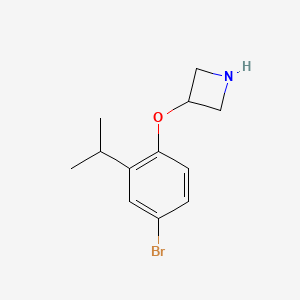
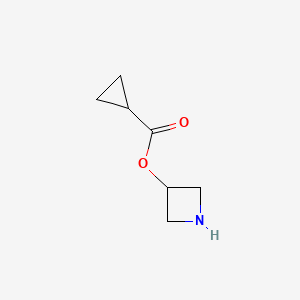
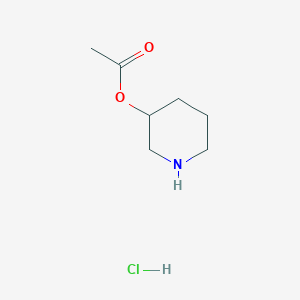
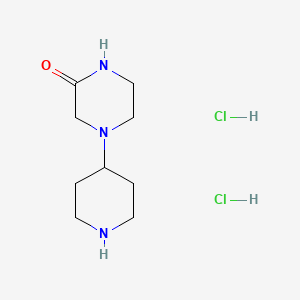
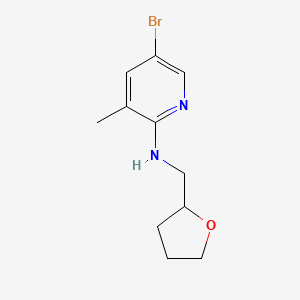
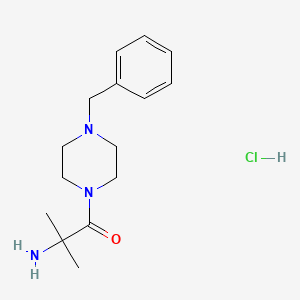
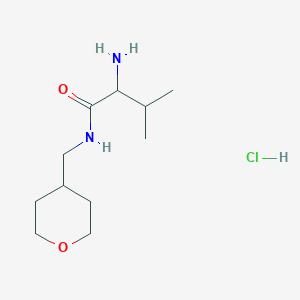
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)
